molecular formula C24H20N8O9S2 B14474453 Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- CAS No. 70660-47-8

Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-

Cat. No.: B14474453
CAS No.: 70660-47-8
M. Wt: 628.6 g/mol
InChI Key: NHVZQBVLWFFFOQ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by its intricate structure, which includes multiple azo groups, amino groups, and nitro groups. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- typically involves a multi-step process. The initial step often includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by a series of diazotization and coupling reactions to introduce the azo groups. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of sulfuric acid, nitrobenzene, and various amines. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium dithionite and zinc dust.

    Acids and bases: To facilitate substitution reactions, acids like hydrochloric acid and bases like sodium hydroxide are often used.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other organic materials.

Scientific Research Applications

Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in staining techniques to visualize biological tissues and cells.

    Industry: The compound is widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with proteins and enzymes. This interaction can lead to changes in the structure and function of these biological molecules, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminobenzenesulfonic acid: A simpler aromatic sulfonic acid with two amino groups.

    4,4’-Diamino-2,2’-stilbenedisulfonic acid: A compound with similar sulfonic acid groups but different structural features.

    Sulfanilic acid: Another aromatic sulfonic acid with a single amino group.

Uniqueness

Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro- is unique due to its complex structure, which includes multiple azo groups, amino groups, and nitro groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

70660-47-8

Molecular Formula

C24H20N8O9S2

Molecular Weight

628.6 g/mol

IUPAC Name

2-[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C24H20N8O9S2/c25-17-11-18(26)21(30-31-22-10-16(42(36,37)38)6-8-23(22)33)12-20(17)29-28-14-3-1-13(2-4-14)27-19-7-5-15(32(34)35)9-24(19)43(39,40)41/h1-12,27,33H,25-26H2,(H,36,37,38)(H,39,40,41)

InChI Key

NHVZQBVLWFFFOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O

Origin of Product

United States

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